Methyl 4-((4-bromophenyl)ethynyl)benzoate
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Overview
Description
Methyl 4-((4-bromophenyl)ethynyl)benzoate is an organic compound with the molecular formula C16H11BrO2 and a molecular weight of 315.16 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethynylbenzoate moiety, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-bromophenyl)ethynyl)benzoate typically involves the coupling of 4-bromophenylacetylene with methyl 4-iodobenzoate under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as Pd(PPh3)4, in an inert atmosphere . The reaction mixture is usually heated to reflux to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-bromophenyl)ethynyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (NaOH, K2CO3).
Oxidation Reactions: Oxidizing agents (KMnO4, OsO4), solvents (acetone, water).
Reduction Reactions: Reducing agents (H2, Pd/C), solvents (ethanol, methanol).
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Oxidation Reactions: Carbonyl compounds.
Reduction Reactions: Alkenes or alkanes.
Scientific Research Applications
Methyl 4-((4-bromophenyl)ethynyl)benzoate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of Methyl 4-((4-bromophenyl)ethynyl)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. In medicinal chemistry, its mechanism of action involves interactions with biological targets, such as enzymes or receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Methyl 4-((4-bromophenyl)ethynyl)benzoate can be compared with similar compounds, such as:
Methyl 4-(4-bromophenyl)benzoate: This compound lacks the ethynyl group, making it less reactive in certain coupling reactions.
Methyl 4-ethynylbenzoate: This compound lacks the bromophenyl group, reducing its versatility in substitution reactions.
Methyl 4-(bromomethyl)benzoate: This compound has a bromomethyl group instead of a bromophenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the bromophenyl and ethynyl groups, providing a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
methyl 4-[2-(4-bromophenyl)ethynyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO2/c1-19-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h4-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPUKHCQQKMRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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